molecular formula C6H16Cl2N2O3 B1143193 L-hydroxylysine (dihydrochloride) CAS No. 172213-74-0

L-hydroxylysine (dihydrochloride)

Cat. No.: B1143193
CAS No.: 172213-74-0
M. Wt: 235.11 g/mol
InChI Key: WUHHWACUVRCFHE-CIFXRNLBSA-N
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Description

L-hydroxylysine (dihydrochloride) is an amino acid derivative that is unique to collagen protein. It is formed by the posttranslational hydroxylation of certain lysine residues. This compound plays a crucial role in the stability and function of collagen, which is a major structural protein in connective tissues .

Mechanism of Action

Target of Action

L-Hydroxylysine (dihydrochloride) is an amino acid that is exclusive to collagen protein . It is formed by the post-translational hydroxylation of some lysine residues . The primary targets of L-Hydroxylysine are the lysine residues in collagen .

Mode of Action

L-Hydroxylysine interacts with its targets, the lysine residues, through a process called hydroxylation . This process is facilitated by an enzyme known as lysyl hydroxylase . The ε-amino group of lysine acts as a site for hydrogen binding and a general base in catalysis .

Biochemical Pathways

The hydroxylation of lysine to hydroxylysine is a key step in the biosynthesis of collagen . This modification is crucial for the stability of the collagen triple helix . Hydroxylysine residues in collagen can also undergo glycosylation in the endoplasmic reticulum or Golgi apparatus, marking certain proteins for secretion from the cell .

Result of Action

The hydroxylation of lysine residues to hydroxylysine in collagen results in increased stability of the collagen triple helix . This contributes to the structural integrity of tissues. Additionally, glycosylated hydroxylysine residues play a role in protein secretion from the cell .

Action Environment

The action of L-Hydroxylysine (dihydrochloride) and its efficacy can be influenced by various environmental factors. For instance, the activity of the enzyme lysyl hydroxylase, which facilitates the hydroxylation of lysine to hydroxylysine, can be affected by factors such as pH, temperature, and the presence of cofactors . Furthermore, the stability of L-Hydroxylysine may be influenced by storage conditions, including temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-hydroxylysine (dihydrochloride) can be synthesized through the stereoselective hydroxylation of lysine. One common method involves the use of lysyl hydroxylase enzymes that catalyze the hydroxylation of lysine residues in collagen . The synthetic process typically requires specific reaction conditions, including controlled temperature and pH levels to ensure the correct stereochemistry of the product .

Industrial Production Methods

Industrial production of L-hydroxylysine (dihydrochloride) often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for hydroxylation. These methods are optimized for large-scale production and involve fermentation processes followed by purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

L-hydroxylysine (dihydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically require controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various derivatives of lysine and hydroxylysine, which can be used in further chemical synthesis or as intermediates in biochemical pathways .

Scientific Research Applications

L-hydroxylysine (dihydrochloride) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-hydroxylysine (dihydrochloride) is unique due to its specific role in collagen stability and its formation through posttranslational hydroxylation. Unlike other similar compounds, it is exclusively found in collagen and plays a critical role in the structural integrity of connective tissues .

Properties

CAS No.

172213-74-0

Molecular Formula

C6H16Cl2N2O3

Molecular Weight

235.11 g/mol

IUPAC Name

(2S,5R)-2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride

InChI

InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H/t4-,5+;;/m1../s1

InChI Key

WUHHWACUVRCFHE-CIFXRNLBSA-N

SMILES

C(CC(C(=O)O)N)C(CN)O.Cl.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)[C@H](CN)O.Cl.Cl

Canonical SMILES

C(CC(C(=O)O)N)C(CN)O.Cl.Cl

Origin of Product

United States

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